molecular formula C18H10ClN3O4S B3009667 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 922090-05-9

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B3009667
CAS No.: 922090-05-9
M. Wt: 399.81
InChI Key: ZPDJDQSQZJVJDA-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core linked to a 3-chlorobenzo[b]thiophene moiety and a benzo[d][1,3]dioxol-5-yl group. The oxadiazole ring contributes electron-withdrawing properties, while the chloro substituent enhances lipophilicity and steric effects.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O4S/c19-14-10-3-1-2-4-13(10)27-15(14)16(23)20-18-22-21-17(26-18)9-5-6-11-12(7-9)25-8-24-11/h1-7H,8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDJDQSQZJVJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with oxadiazole and benzo[b]thiophene moieties exhibit significant anticancer properties. The presence of the benzo[d][1,3]dioxole group enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of benzo[b]thiophene showed promising results against various cancer cell lines, suggesting that N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives with similar structures possess inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. This property makes it a potential candidate for developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor opens avenues for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures could enhance performance metrics such as efficiency and stability .

Photovoltaic Applications

Research into the photovoltaic properties of compounds containing thiophene units has shown promising results in solar energy conversion efficiencies. The incorporation of this compound into polymer blends could improve charge transport and light absorption characteristics, making it a valuable component in next-generation solar cells .

Environmental Remediation

The compound's chemical structure allows it to interact with various pollutants, suggesting potential applications in environmental remediation. Its ability to form complexes with heavy metals could be harnessed for developing materials aimed at removing contaminants from water sources .

Sensor Development

Due to its sensitivity to environmental changes, this compound can be utilized in sensor technologies for detecting pollutants or hazardous materials in the environment. Its application in sensor design could lead to innovative solutions for monitoring air and water quality .

Summary Table of Applications

Application AreaSpecific UsesPotential Impact
Medicinal ChemistryAnticancer agents, antimicrobial compoundsDevelopment of new therapies
Material ScienceOrganic electronics (OLEDs, OPVs)Enhanced device performance
Environmental ScienceEnvironmental remediation, sensor developmentImproved pollution control methods

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell cycle arrest, or signal transduction . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Core Heterocyclic Rings

The compound’s 1,3,4-oxadiazole core distinguishes it from analogs with thiadiazole (e.g., ) or thiazole (e.g., ) rings. Key differences include:

  • Oxadiazole : High electronegativity due to two oxygen atoms, favoring π-π stacking and hydrogen bonding.

For example, describes a thiazole -based compound with a biphenyl group, which may enhance rigidity compared to the oxadiazole core .

Substituent Analysis

  • 3-Chlorobenzo[b]thiophene: The chloro group increases lipophilicity (logP) and may influence steric hindrance. Similar chloro-substituted analogs (e.g., ’s N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4'-cyanobiphenyl-2-carboxamide) highlight the role of halogens in modulating bioavailability .

Physicochemical Properties

Compound Name Core Heterocycle Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound 1,3,4-Oxadiazole ~413.8* 3-Chlorobenzo[b]thiophene, Benzodioxole ~3.2
Compound Thiazole 591.14 Biphenyl, Benzodioxole ~4.1
Compound 78 Thiazole ~540.6* Cyclopropane, Benzodioxole ~3.8
Compound Thiadiazole ~407.9* Chloroindole, Cyanobiphenyl ~4.5

*Calculated based on molecular formulas.

The target compound’s lower molecular weight (~413.8 vs. 591.14 in ) may improve permeability, while its logP (~3.2) suggests moderate lipophilicity, balancing solubility and membrane penetration.

Functional Group Impact on Bioactivity

  • Oxadiazole vs.
  • Chloro Substituent : The 3-chloro position on benzo[b]thiophene may enhance stability against metabolic degradation compared to ’s 5-chloroindole .
  • Benzodioxole Group : Shared with and , this group’s methylenedioxy bridge could improve metabolic resistance relative to simple phenyl rings .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antioxidant activities, based on available research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a chlorobenzo[b]thiophene structure. These structural features are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against Hep3B liver cancer cells with an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent. The mechanism involved cell cycle arrest at the G2-M phase, indicating potential as an anticancer therapeutic agent .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
2aHep3B7.4G2-M Arrest
DoxorubicinHep3B7.4G2-M Arrest
2bHep3B>9.0Not significant

Antibacterial Activity

The antibacterial potential of compounds related to the target compound has also been explored. A study showed that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low for sensitive strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity

CompoundBacteriaMIC (nM)
4eStaphylococcus aureus80
6cSarcina90
ControlAmpicillin<50

Antioxidant Activity

The antioxidant properties of benzodioxole derivatives have been assessed using various assays. Compounds demonstrated varying degrees of effectiveness in scavenging free radicals, with some exhibiting IC50 values significantly lower than standard antioxidants like Trolox .

Table 3: Antioxidant Activity

CompoundIC50 (µM)Comparison with Trolox (IC50 = 7.72 µM)
2a39.85Moderate
2b79.95Weak

Case Studies

A notable case study involved the synthesis and evaluation of several benzodioxole derivatives for their biological activities. Among these, specific derivatives showed promising results against various cancer cell lines and bacterial strains, suggesting that modifications in the chemical structure can enhance biological efficacy .

Q & A

Q. What controls are essential when assessing enzymatic inhibition by this compound?

  • Methodology : Include positive controls (e.g., known inhibitors) and vehicle-treated samples. For kinase assays, pre-incubate with ATP to confirm competitive binding . Use isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry independently.

Q. How can researchers optimize in vivo toxicity studies for this compound?

  • Methodology : Conduct acute toxicity assays in rodents (OECD 423 guidelines) with histopathological analysis. Monitor liver/kidney function markers (ALT, creatinine). Compare toxicity profiles of analogues to identify safer substituents .

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